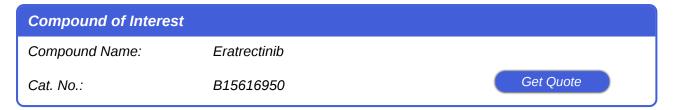


Entrectinib: A Comprehensive Technical Guide to Target Profile and Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib (Rozlytrek®) is a potent and selective, orally bioavailable, central nervous system (CNS) active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3][4][5] Oncogenic fusions of the genes encoding these kinases (NTRK1/2/3, ROS1, and ALK) are key drivers in a variety of solid tumors. Entrectinib was designed to target these specific oncogenic drivers and to cross the blood-brain barrier, making it a therapeutic option for patients with primary brain tumors or CNS metastases.[3][5] This technical guide provides an in-depth overview of entrectinib's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases.[1][4] By binding to the ATP-binding pocket of the kinase domain, entrectinib prevents autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[6][7] The primary signaling cascades inhibited by entrectinib include the RAS/MAPK/ERK and PI3K/AKT pathways.[7] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in tumor cells harboring TRK, ROS1, or ALK fusion proteins.[2][8][9]



Target Profile and Kinase Selectivity

Entrectinib exhibits potent, low nanomolar inhibitory activity against its primary targets: TRKA, TRKB, TRKC, ROS1, and ALK.[1][2] Its selectivity has been characterized through various biochemical assays against a panel of kinases. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency and selectivity.

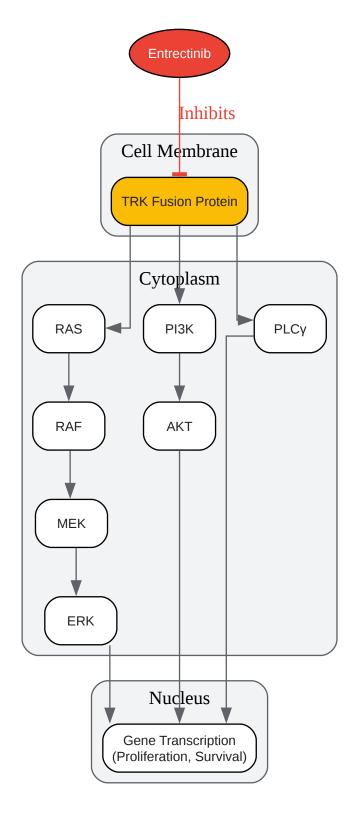
Table 1: Entrectinib Kinase Inhibition Profile

Target Kinase	IC50 (nM)	Reference
Primary Targets		
TRKA	1	[2]
TRKB	3	[2]
TRKC	5	[2]
ROS1	7	[2]
ALK	12	[2]
Selected Off-Target Kinases		
JAK2	40	[2]
ACK1	70	[2]
IGF1R	122	[2]
FAK	140	[2]
FLT3	164	[2]
BRK	195	[2]
IR	209	[2]
AUR2	215	[2]
JAK3	349	[2]

Signaling Pathways



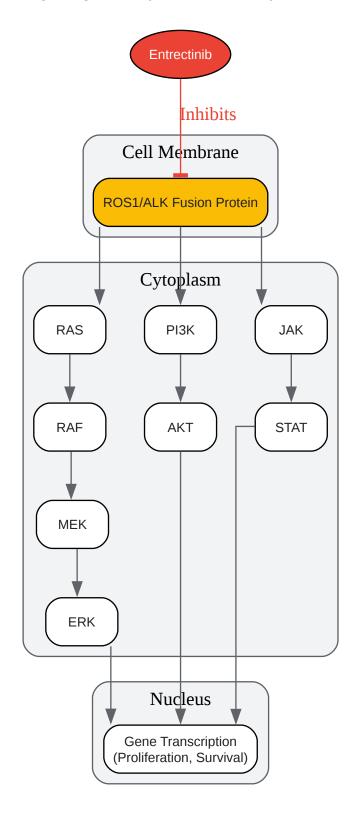
Entrectinib's therapeutic effect is derived from its ability to inhibit key signaling pathways that are constitutively activated by oncogenic fusions of TRK, ROS1, and ALK. Below are simplified diagrams of these pathways and the point of inhibition by entrectinib.





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Figure 1: Simplified TRK Signaling Pathway and Inhibition by Entrectinib.





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Figure 2: Simplified ROS1/ALK Signaling Pathway and Inhibition by Entrectinib.

Experimental Protocols

The characterization of entrectinib's kinase selectivity and cellular activity involves several key experimental procedures. Detailed methodologies for these assays are provided below.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The radiometric format is considered a gold standard due to its direct measurement of substrate phosphorylation.[10][11]



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Figure 3: Workflow for a Radiometric Kinase Inhibition Assay.

Materials:

- Purified recombinant kinase (e.g., TRKA, ROS1, ALK)
- Kinase-specific substrate (peptide or protein)
- Kinase assay buffer (e.g., 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA, pH 7.0)
- [y-33P]ATP



- Unlabeled ATP
- Entrectinib (or other test compound) serially diluted in DMSO
- Phosphocellulose filter paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter or Phosphor Imager

Procedure:

- Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
- Add serially diluted entrectinib or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[10]
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).[10]
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
- Wash the filter paper extensively with the wash buffer to remove unincorporated [y-33P]ATP.
- Dry the filter paper and quantify the amount of incorporated radioactivity using a scintillation counter or a Phosphor Imager.
- Calculate the percentage of kinase activity inhibition for each entrectinib concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the entrectinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)



This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.



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Figure 4: Workflow for a Cell Viability (MTT) Assay.

Materials:

- Cancer cell line harboring a TRK, ROS1, or ALK fusion (e.g., KM12 for TPM3-NTRK1, HCC78 for SLC34A2-ROS1, Karpas-299 for NPM-ALK)[2][8]
- Complete cell culture medium
- · Entrectinib serially diluted in culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

 Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.



- Replace the medium with fresh medium containing serial dilutions of entrectinib or vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[12]
- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
- After incubation, add the solubilization solution to each well to dissolve the formazan crystals.
- Mix thoroughly to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the results to determine the IC50 value.

Western Blot Analysis of Signaling Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of target kinases and their downstream effectors, confirming the mechanism of action of the inhibitor in a cellular context.

Materials:

- Cancer cell line with the target fusion protein
- Entrectinib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes



- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ALK, anti-ALK, anti-phospho-ROS1, anti-ROS1, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cultured cells with various concentrations of entrectinib for a specified time (e.g., 2 hours).
- Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a protein assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK, 1:1000 dilution) overnight at 4°C.[14][15][16][17][18]
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.



 Strip the membrane and re-probe with antibodies against the total protein to confirm equal loading.

Conclusion

Entrectinib is a highly potent and selective inhibitor of TRK, ROS1, and ALK kinases, demonstrating significant therapeutic potential in cancers driven by fusions of these genes. Its ability to penetrate the central nervous system further enhances its clinical utility. The experimental protocols detailed in this guide provide a framework for the preclinical characterization of entrectinib and similar kinase inhibitors, enabling researchers to further investigate their mechanisms of action and therapeutic applications. The comprehensive understanding of its target profile and kinase selectivity is crucial for the continued development and optimal clinical use of this targeted therapy.

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